1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride is a chemical compound with the molecular formula C9H13Cl3FN3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-3-fluoropyridin-2-yl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride typically involves the reaction of 5-chloro-3-fluoropyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently .
Analyse Chemischer Reaktionen
1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents and conditions used in these reactions include strong bases, reducing agents like lithium aluminum hydride,
Eigenschaften
Molekularformel |
C9H13Cl3FN3 |
---|---|
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
1-(5-chloro-3-fluoropyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C9H11ClFN3.2ClH/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14;;/h5-6,12H,1-4H2;2*1H |
InChI-Schlüssel |
KHPGXQIKZDTJEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Cl)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.